molecular formula C31H49N3O13S2 B610941 SPDP-PEG8-NHS ester CAS No. 1252257-56-9

SPDP-PEG8-NHS ester

Cat. No.: B610941
CAS No.: 1252257-56-9
M. Wt: 735.86
InChI Key: HKFFRXQWQMCBEO-UHFFFAOYSA-N
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Description

SPDP-PEG8-NHS ester is a heterobifunctional crosslinker that contains an amine-reactive N-hydroxysuccinimide ester at one end and a sulfhydryl-reactive 2-pyridyldithiol group at the other end. The compound also includes a polyethylene glycol spacer arm, which enhances its water solubility and reduces protein aggregation and precipitation compared to crosslinkers with only hydrocarbon spacers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SPDP-PEG8-NHS ester involves the conjugation of N-hydroxysuccinimide ester to a polyethylene glycol spacer arm, followed by the attachment of the 2-pyridyldithiol group. The reaction typically occurs in an organic solvent to ensure the solubility of the polyethylene glycol spacer arm . The reaction conditions are optimized to maintain the stability of the N-hydroxysuccinimide ester and the 2-pyridyldithiol group, usually at a pH of 7-8 in phosphate, carbonate/bicarbonate, or borate buffers .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is typically stored at -20°C to maintain its stability and is shipped in ambient conditions with desiccants to protect it from moisture .

Chemical Reactions Analysis

Types of Reactions

SPDP-PEG8-NHS ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of SPDP-PEG8-NHS ester involves the formation of stable amide bonds with primary amines and disulfide bonds with free thiol groups. The polyethylene glycol spacer arm provides flexibility and reduces steric hindrance, allowing efficient crosslinking of biomolecules . The molecular targets include lysine residues in proteins and cysteine residues in peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SPDP-PEG8-NHS ester stands out due to its specific polyethylene glycol spacer arm length, which provides precise distance control between the crosslinked molecules. This feature enhances its solubility and reduces protein aggregation compared to other crosslinkers with shorter or longer polyethylene glycol spacers .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H49N3O13S2/c35-27(7-26-48-49-28-3-1-2-8-33-28)32-9-11-40-13-15-42-17-19-44-21-23-46-25-24-45-22-20-43-18-16-41-14-12-39-10-6-31(38)47-34-29(36)4-5-30(34)37/h1-3,8H,4-7,9-26H2,(H,32,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFFRXQWQMCBEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCSSC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H49N3O13S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

735.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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